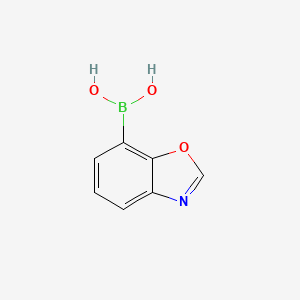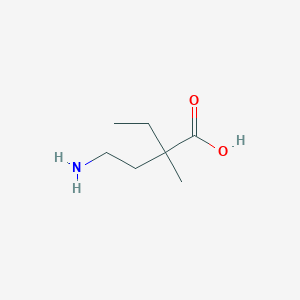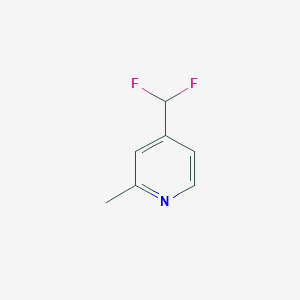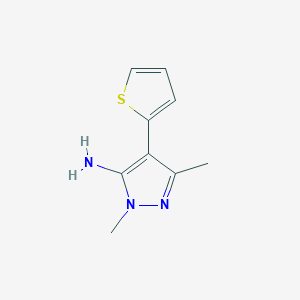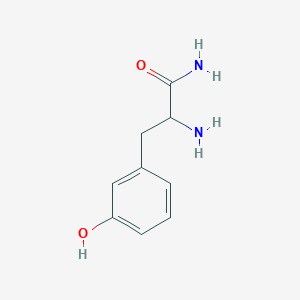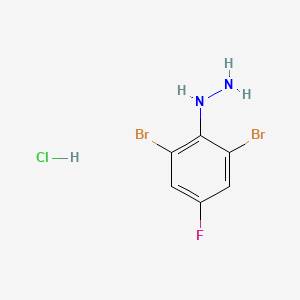
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Br2ClFN2 It is a halogenated hydrazine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride typically involves the halogenation of a phenylhydrazine precursorThe reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity compounds .
化学反应分析
Types of Reactions
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylhydrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other specialty chemicals
作用机制
The mechanism of action of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to these targets, leading to specific biological effects. The hydrazine moiety can also participate in redox reactions, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: A related compound with a similar structure but lacking the bromine atoms.
2,6-Dibromo-4-fluorophenyl isocyanate: Another halogenated derivative with different functional groups
Uniqueness
(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
属性
分子式 |
C6H6Br2ClFN2 |
|---|---|
分子量 |
320.38 g/mol |
IUPAC 名称 |
(2,6-dibromo-4-fluorophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H5Br2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H |
InChI 键 |
JINQKLMWUXOTNW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)NN)Br)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


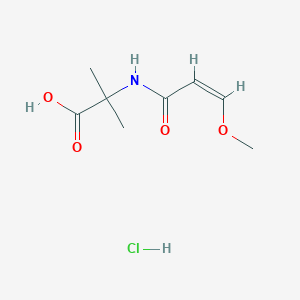
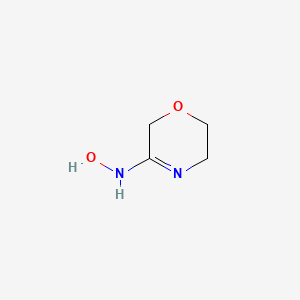
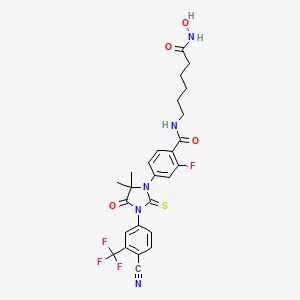

![4-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13334630.png)
![2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B13334634.png)
